
2-(Morpholinomethyl)indolizine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholinomethyl)indolizine-1-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been synthesized using various methods, and its synthesis method will be discussed in The paper will also discuss the scientific research applications of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
The mechanism of action of 2-(Morpholinomethyl)indolizine-1-carbonitrile is not fully understood. However, studies have shown that the compound works by inhibiting specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways. It has also been shown to inhibit the production of amyloid beta, which is a protein associated with Alzheimer's disease.
Biochemical and Physiological Effects:
2-(Morpholinomethyl)indolizine-1-carbonitrile has several biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells and reduce the production of amyloid beta, which is a protein associated with Alzheimer's disease. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-(Morpholinomethyl)indolizine-1-carbonitrile in lab experiments are its potential applications in various fields of scientific research, including medicinal chemistry, and its ability to inhibit specific enzymes and proteins in the body. However, the limitations of using this compound in lab experiments are the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2-(Morpholinomethyl)indolizine-1-carbonitrile. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in other fields of scientific research, such as materials science and environmental science. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
合成法
The synthesis of 2-(Morpholinomethyl)indolizine-1-carbonitrile has been achieved through various methods. One of the most common methods is the reaction between 1-(morpholinomethyl)indoline and cyanogen bromide. This reaction produces 2-(Morpholinomethyl)indolizine-1-carbonitrile as the main product. Another method involves the reaction between 1-(morpholinomethyl)indoline and chloroacetonitrile in the presence of a base. This reaction also produces 2-(Morpholinomethyl)indolizine-1-carbonitrile as the main product.
科学的研究の応用
2-(Morpholinomethyl)indolizine-1-carbonitrile has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and reduce the production of amyloid beta, which is a protein associated with Alzheimer's disease.
特性
IUPAC Name |
2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-9-13-12(10-16-5-7-18-8-6-16)11-17-4-2-1-3-14(13)17/h1-4,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFBYVZBPARDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN3C=CC=CC3=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-ylmethyl)indolizine-1-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

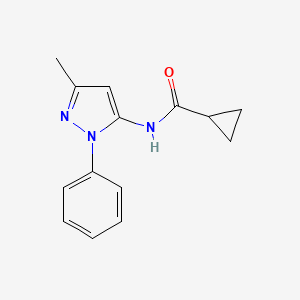

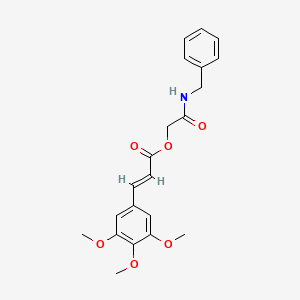
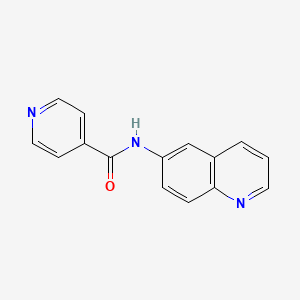
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
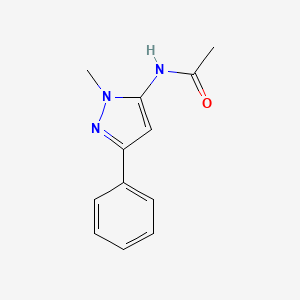


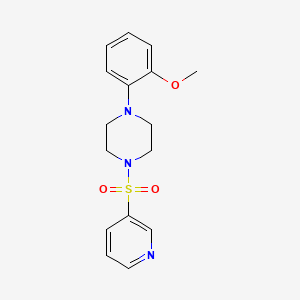

![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
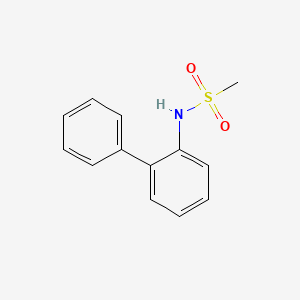
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)